molecular formula C11H15BrN2O2 B13530115 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13530115
M. Wt: 287.15 g/mol
InChI Key: OORKTUDDCARHLE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromine and nitro group attached to a phenyl ring, along with a dimethylpropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate can then be reacted with 2,2-dimethylpropan-1-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.15 g/mol

IUPAC Name

3-(2-bromo-4-nitrophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,7-13)6-8-3-4-9(14(15)16)5-10(8)12/h3-5H,6-7,13H2,1-2H3

InChI Key

OORKTUDDCARHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)[N+](=O)[O-])Br)CN

Origin of Product

United States

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